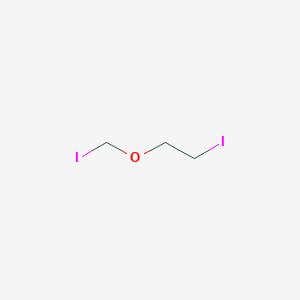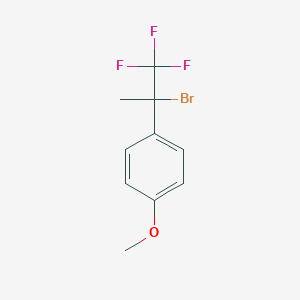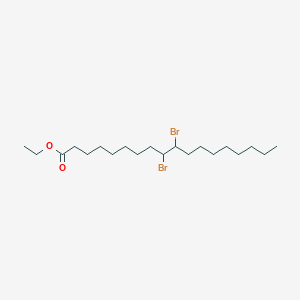
Ethyl 9,10-dibromooctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 9,10-dibromooctadecanoate is an organic compound belonging to the ester family It is derived from octadecanoic acid, where two bromine atoms are attached at the 9th and 10th positions of the carbon chain, and the carboxylic acid group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 9,10-dibromooctadecanoate can be synthesized through the esterification of 9,10-dibromooctadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 9,10-dibromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of ethyl octadecanoate.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions to achieve substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products Formed
Substitution: Products such as ethyl 9-hydroxy-10-bromooctadecanoate or ethyl 9,10-diaminooctadecanoate.
Reduction: Ethyl octadecanoate.
Oxidation: 9,10-dibromooctadecanoic acid or other oxidized derivatives.
科学的研究の応用
Ethyl 9,10-dibromooctadecanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
作用機序
The mechanism of action of ethyl 9,10-dibromooctadecanoate involves its interaction with various molecular targets and pathways. The bromine atoms and ester group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 9,10-dibromooctadecanoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 9,10-dichlorooctadecanoate: Similar structure but with chlorine atoms instead of bromine atoms.
Ethyl octadecanoate: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of bromine atoms at specific positions on the carbon chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
| 79912-54-2 | |
分子式 |
C20H38Br2O2 |
分子量 |
470.3 g/mol |
IUPAC名 |
ethyl 9,10-dibromooctadecanoate |
InChI |
InChI=1S/C20H38Br2O2/c1-3-5-6-7-9-12-15-18(21)19(22)16-13-10-8-11-14-17-20(23)24-4-2/h18-19H,3-17H2,1-2H3 |
InChIキー |
UGGBBKIMWSZMDL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


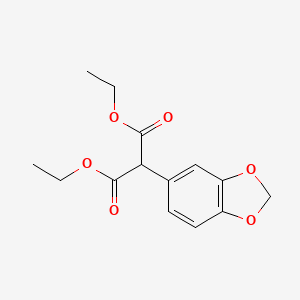
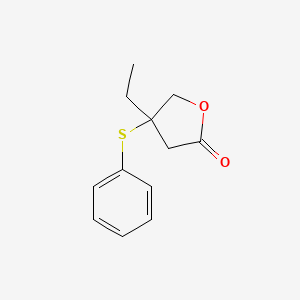
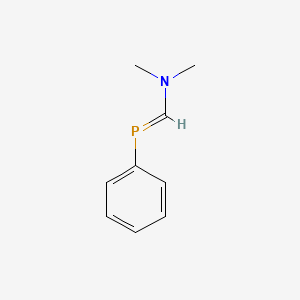

![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/no-structure.png)
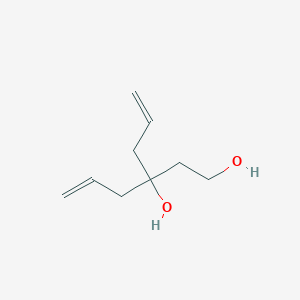
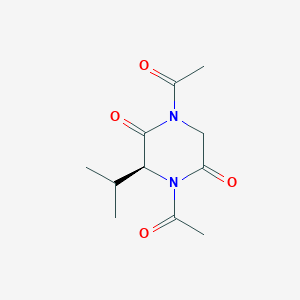
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
